molecular formula C7H11N3O2 B8006142 methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate

methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B8006142
M. Wt: 169.18 g/mol
InChI Key: XGDMJAFTNKXWDS-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyestuffs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid . The process can be summarized as follows:

    Condensation: Ethyl acetoacetate reacts with hydrazine hydrate to form the intermediate hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.

    Esterification: The resulting pyrazole is esterified to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is utilized in the development of new agrochemicals and dyes

Mechanism of Action

The mechanism of action of methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
  • 3-Amino-1-methyl-1H-pyrazole
  • 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide

Uniqueness

Methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 3-amino-1-ethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-10-4-5(6(8)9-10)7(11)12-2/h4H,3H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDMJAFTNKXWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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